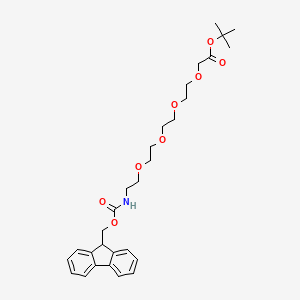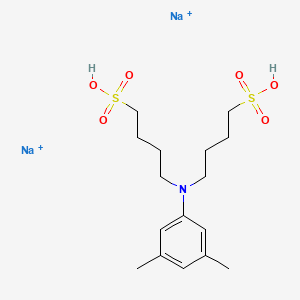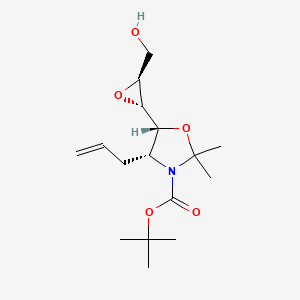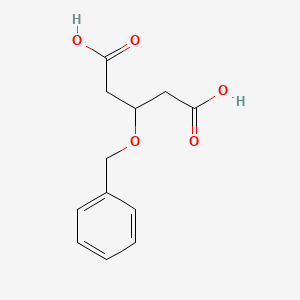
FmocNH-PEG4-t-butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FmocNH-PEG4-t-butyl acetate is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules designed to degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Preparation Methods
The synthesis of FmocNH-PEG4-t-butyl acetate involves several steps of organic synthesis reactions. The general synthetic route includes the following steps:
Fmoc Protection: The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then linked to a PEG chain.
t-Butyl Ester Formation: The terminal hydroxyl group of the PEG chain is esterified with t-butyl acetate
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for scale-up and purity.
Chemical Reactions Analysis
FmocNH-PEG4-t-butyl acetate can undergo various types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Ester Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions
Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection and hydrochloric acid for ester hydrolysis. Major products formed from these reactions include the deprotected amine and the carboxylic acid derivative.
Scientific Research Applications
FmocNH-PEG4-t-butyl acetate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies
Biology: PROTACs synthesized using this linker can selectively degrade target proteins, making them useful for studying protein degradation pathways and for identifying potential drug targets
Medicine: PROTACs have potential therapeutic applications in treating diseases by degrading disease-causing proteins
Industry: The compound is used in the development of new drugs and in the production of research reagents
Mechanism of Action
The mechanism of action of FmocNH-PEG4-t-butyl acetate involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain in this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .
Comparison with Similar Compounds
FmocNH-PEG4-t-butyl acetate can be compared with other PEG-based PROTAC linkers:
FmocNH-PEG2-t-butyl acetate: This compound has a shorter PEG chain, which may affect the flexibility and solubility of the resulting PROTAC.
FmocNH-PEG8-t-butyl acetate: This compound has a longer PEG chain, which may provide greater flexibility but could also affect the overall size and pharmacokinetics of the PROTAC
The uniqueness of this compound lies in its optimal PEG chain length, which balances flexibility and solubility, making it a versatile linker for PROTAC synthesis .
Properties
Molecular Formula |
C29H39NO8 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |
InChI Key |
LUFOHZGUDWQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)



![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)


